Cas no 1250677-36-1 (1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine)
![1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine structure](https://ja.kuujia.com/scimg/cas/1250677-36-1x500.png)
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine 化学的及び物理的性質
名前と識別子
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- Spiro[cyclopropane-1,2'-[2H]inden]-2-amine, 1',3'-dihydro-
- 1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3-amine
- 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine
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- インチ: 1S/C11H13N/c12-10-7-11(10)5-8-3-1-2-4-9(8)6-11/h1-4,10H,5-7,12H2
- InChIKey: ITZQDSGDJHXPLH-UHFFFAOYSA-N
- SMILES: C12(CC3=C(C1)C=CC=C3)CC2N
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8883-2356-2.5g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 95%+ | 2.5g |
$1872.0 | 2023-09-05 | |
Life Chemicals | F8883-2356-5g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 95%+ | 5g |
$2808.0 | 2023-09-05 | |
TRC | D159781-500mg |
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 500mg |
$ 865.00 | 2022-06-02 | ||
Life Chemicals | F8883-2356-0.5g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 95%+ | 0.5g |
$889.0 | 2023-09-05 | |
Life Chemicals | F8883-2356-1g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 95%+ | 1g |
$936.0 | 2023-09-05 | |
Life Chemicals | F8883-2356-10g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 95%+ | 10g |
$3931.0 | 2023-09-05 | |
TRC | D159781-100mg |
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 100mg |
$ 230.00 | 2022-06-02 | ||
Life Chemicals | F8883-2356-0.25g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 95%+ | 0.25g |
$844.0 | 2023-09-05 | |
TRC | D159781-1g |
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3-amine |
1250677-36-1 | 1g |
$ 1340.00 | 2022-06-02 |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amineに関する追加情報
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine (CAS No. 1250677-36-1): An Emerging Compound in Medicinal Chemistry
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine (CAS No. 1250677-36-1) is a unique and promising compound in the field of medicinal chemistry. This spirocyclic amine has garnered significant attention due to its potential therapeutic applications and its structural novelty. The compound's spirocyclic framework provides a robust scaffold for the development of novel drugs, particularly in the areas of neurology and oncology.
The spirocyclic structure of 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine is characterized by a cyclopropane ring fused to an indene ring, with an amine group attached to the spiro center. This unique arrangement offers a high degree of conformational rigidity, which can be advantageous in drug design by reducing metabolic degradation and improving pharmacokinetic properties. The compound's amine functionality also provides a versatile site for further chemical modifications, enabling the exploration of a wide range of derivatives with diverse biological activities.
Recent studies have highlighted the potential of 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antidepressant and anxiolytic effects in animal models. The mechanism of action is believed to involve modulation of serotonin and dopamine neurotransmission pathways, which are central to mood regulation.
In addition to its psychiatric applications, 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine has also shown promise as an antitumor agent. Preclinical studies have demonstrated that the compound can selectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The antitumor activity is thought to be mediated through the induction of apoptosis and the inhibition of angiogenesis, key processes in cancer progression.
The pharmacokinetic properties of 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine have been extensively studied to ensure its suitability for clinical development. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate.
To further enhance its therapeutic potential, researchers are actively exploring various chemical modifications of 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine. These efforts aim to optimize the compound's potency, selectivity, and safety profile. For example, substituting different functional groups on the cyclopropane or indene rings can lead to derivatives with enhanced biological activities or improved pharmacological properties.
The synthesis of 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine has been well-documented in the literature. A common approach involves the reaction of an appropriate cyclopropane derivative with an indene precursor under carefully controlled conditions. This synthetic route allows for the efficient production of the compound on both small and large scales, making it accessible for both academic research and industrial applications.
In conclusion, 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3-amine (CAS No. 1250677-36-1) represents a promising lead compound in medicinal chemistry. Its unique spirocyclic structure and versatile amine functionality make it an attractive scaffold for drug discovery efforts. Ongoing research continues to uncover new therapeutic applications and optimize its properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel treatments for a variety of diseases.
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